4-Chloro-5-cyclopropoxy-2-methylpyridine
Description
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
4-chloro-5-cyclopropyloxy-2-methylpyridine |
InChI |
InChI=1S/C9H10ClNO/c1-6-4-8(10)9(5-11-6)12-7-2-3-7/h4-5,7H,2-3H2,1H3 |
InChI Key |
TUUVUAOLDAEFON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)OC2CC2)Cl |
Origin of Product |
United States |
Preparation Methods
O-Alkylation of 5-Hydroxy Precursors
A common approach involves introducing the cyclopropoxy group via nucleophilic substitution of a hydroxyl group at position 5. The synthesis begins with 5-hydroxy-4-chloro-2-methylpyridine , which is reacted with bromomethylcyclopropane under basic conditions.
Procedure (adapted from [EP0121320A1] and [CN118580179A]):
- Synthesis of 5-hydroxy-4-chloro-2-methylpyridine :
- Nitration of 4-chloro-2-methylpyridine using HNO₃/H₂SO₄ at 0–5°C yields 5-nitro-4-chloro-2-methylpyridine.
- Reduction of the nitro group with H₂/Pd-C in ethanol affords 5-amino-4-chloro-2-methylpyridine.
- Diazotization with NaNO₂/HCl followed by hydrolysis (H₂O, CuSO₄) gives the 5-hydroxy derivative.
- O-Alkylation :
Key Challenges :
- Regioselective nitration at position 5 requires careful control of reaction conditions.
- Cyclopropane ring stability under basic conditions necessitates inert atmospheres.
Metal-Catalyzed Coupling Reactions
Ullmann-Type Etherification
Copper-catalyzed coupling between 5-bromo-4-chloro-2-methylpyridine and cyclopropanol offers an alternative route.
Procedure (inspired by [CN107129466A]):
- Synthesis of 5-bromo-4-chloro-2-methylpyridine :
- Direct bromination of 4-chloro-2-methylpyridine using N-bromosuccinimide (NBS) in CCl₄ under UV light.
- Coupling :
Advantages :
- Avoids intermediate hydroxylation steps.
- Compatible with halogenated pyridines.
Cyclopropane Ring Construction Post Etherification
Simmons-Smith Cyclopropanation
Introducing the cyclopropane moiety after ether formation can enhance regioselectivity.
Procedure (adapted from [WO2020178175A1]):
- Synthesis of 5-allyloxy-4-chloro-2-methylpyridine :
- React 5-hydroxy-4-chloro-2-methylpyridine with allyl bromide/K₂CO₃ in acetone.
- Cyclopropanation :
Limitations :
- Requires strict anhydrous conditions.
- Competing side reactions (e.g., over-addition) may reduce efficiency.
Ring-Synthesis Approaches
Hantzsch Pyridine Synthesis
Building the pyridine ring with pre-installed substituents offers a convergent strategy.
Procedure (based on [US4612377A]):
- Condensation :
- React ethyl acetoacetate (methyl source), cyclopropoxyacetaldehyde (cyclopropoxy source), and ammonium acetate in acetic acid.
- Heat at 100°C for 6 hours to form 1,4-dihydropyridine.
- Aromatization :
Key Considerations :
- Cyclopropoxyacetaldehyde must be synthesized separately.
- Chlorination conditions must avoid ring-opening of the cyclopropane.
Green Chemistry and Recent Advances
Photocatalytic Methods
Emerging strategies leverage visible-light catalysis for C–O bond formation. A recent approach (inspired by) uses:
- Acridinium photocatalysts and hypervalent iodine reagents to oxidize 5-hydroxy intermediates.
- Cyclopropanol is introduced via radical coupling, enabling milder conditions (room temperature, 12 hours).
Yield : ~55% (preliminary data from).
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| O-Alkylation | Nitration → Reduction → Alkylation | 70 | High regioselectivity | Multi-step, sensitive intermediates |
| Ullmann Coupling | Bromination → Cu-catalyzed coupling | 60 | Avoids hydroxylation | Requires toxic Cu catalysts |
| Simmons-Smith | Allylation → Cyclopropanation | 65 | Modular cyclopropane introduction | Anhydrous conditions needed |
| Hantzsch Synthesis | Condensation → Aromatization | 40 | Convergent route | Low overall yield |
| Photocatalytic | Radical coupling | 55 | Mild conditions | Early-stage development |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-cyclopropoxy-2-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or potassium thiolate can be used for substitution reactions, typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation may produce a corresponding oxide.
Scientific Research Applications
4-Chloro-5-cyclopropoxy-2-methylpyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5-cyclopropoxy-2-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and cyclopropoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key pyridine derivatives with comparable substitution patterns include:
*Molecular weight estimated based on analogs.
Key Observations:
- Steric and Electronic Effects : The cyclopropoxy group in 4-Chloro-5-cyclopropoxy-2-methylpyridine introduces greater steric hindrance compared to smaller substituents like fluorine or methyl. This may reduce metabolic degradation but could limit solubility .
- Lipophilicity : Chlorine and cyclopropoxy groups enhance lipophilicity, favoring membrane permeability in biological systems. This contrasts with the polar amine group in 5-chloro-4-cyclopropylpyridin-2-amine, which improves aqueous solubility .
- Thermal Stability : Derivatives with halogen substituents (e.g., Cl, I) exhibit higher boiling points and melting points due to increased molecular mass and intermolecular forces .
Q & A
Q. How can researchers validate the absence of genotoxicity in early-stage development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
